molecular formula C16H10N6S B2663087 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848743-10-2

7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2663087
CAS No.: 848743-10-2
M. Wt: 318.36
InChI Key: RDDZEVLVPXJJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of key substrates required for cell cycle progression .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

  • 7-phenyl-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 7-phenyl-2-(pyridin-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share a similar core structure but differ in the heterocyclic ring attached to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. The uniqueness of 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its thiophene moiety, which imparts distinct electronic and steric properties, influencing its biological activity and making it a promising candidate for further research .

Properties

IUPAC Name

10-phenyl-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6S/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDZEVLVPXJJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.